对氯苯磺酰叠氮化物

描述

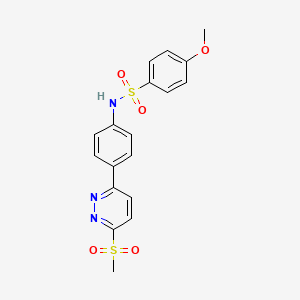

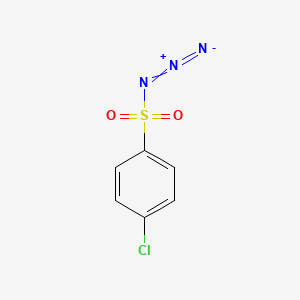

p-Chlorobenzene-sulphonyl azide: is an organic compound with the molecular formula C₆H₄ClN₃O₂S. It is a derivative of benzene, where a chlorine atom is substituted at the para position, and a sulphonyl azide group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

科学研究应用

Chemistry:

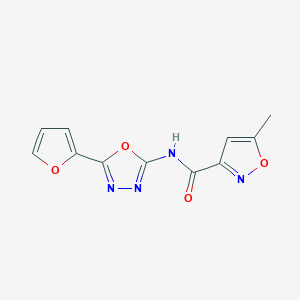

Synthesis of Heterocycles: p-Chlorobenzene-sulphonyl azide is used in the synthesis of heterocyclic compounds through cycloaddition reactions.

Cross-Linking Agents: It serves as a cross-linking agent in polymer chemistry, enhancing the properties of polymers.

Biology and Medicine:

Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Drug Development: It is explored in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

Industry:

作用机制

Target of Action

p-Chlorobenzene-sulphonyl azide is a chemical compound that is primarily used in the synthesis of sulfonyl chlorides and sulfonamides . Its primary targets are S-arylthioacetates, which are selectively converted into different products under varying light conditions .

Mode of Action

The compound interacts with its targets through a process called photocatalysis . Photocatalysis is a reaction that uses light to activate a specific reaction pathway . In the case of p-Chlorobenzene-sulphonyl azide, the compound is used with a type of carbon nitride called potassium poly(heptazine imide) (K-PHI) to selectively generate three different products from S-arylthioacetates . The products generated depend on the color of the incident light .

Biochemical Pathways

The biochemical pathways affected by p-Chlorobenzene-sulphonyl azide are primarily related to the synthesis of sulfonyl chlorides and sulfonamides . The compound, when used with K-PHI, can produce arylchlorides under UV/purple light, sulfonyl chlorides with blue/white light, and diaryldisulfides at green to red light . This chromoselective conversion of thioacetates is enabled by a combination of factors, including the negatively charged polyanion, highly positive potential of the valence band, presence of intraband states, ability to sensitize singlet oxygen, and multi-electron transfer .

Result of Action

The molecular and cellular effects of p-Chlorobenzene-sulphonyl azide’s action are primarily seen in its role in the synthesis of sulfonyl chlorides and sulfonamides . The compound’s interaction with S-arylthioacetates leads to the selective production of different products, which can then be used in various chemical reactions .

Action Environment

The action of p-Chlorobenzene-sulphonyl azide is influenced by environmental factors such as light . The color of the incident light determines the specific reaction pathway that is activated, leading to the production of different products . Therefore, the compound’s action, efficacy, and stability can be controlled by manipulating the color of the light used in the reaction .

准备方法

Synthetic Routes and Reaction Conditions:

Sulfonyl Chloride Route: One common method involves the reaction of p-chlorobenzenesulfonyl chloride with sodium azide.

Oxidation of Thiols: Another method involves the oxidation of thiol derivatives to sulfonyl chlorides, followed by reaction with sodium azide in the same reaction vessel.

Industrial Production Methods: Industrial production of p-chlorobenzene-sulphonyl azide often follows the sulfonyl chloride route due to its efficiency and scalability. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions:

Substitution Reactions: p-Chlorobenzene-sulphonyl azide can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Rearrangement: Heat or photolysis to induce the Curtius rearrangement.

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Reduction: Formation of p-chlorobenzenesulfonamide.

Rearrangement: Formation of p-chlorophenyl isocyanate.

相似化合物的比较

p-Toluenesulfonyl Azide: Similar in structure but with a methyl group instead of a chlorine atom.

Benzenesulfonyl Azide: Lacks the chlorine substituent on the benzene ring.

Methanesulfonyl Azide: Contains a methyl group instead of a benzene ring.

Uniqueness: p-Chlorobenzene-sulphonyl azide is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The chlorine substituent can also affect the compound’s solubility and stability compared to other sulfonyl azides .

属性

IUPAC Name |

4-chloro-N-diazobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-5-1-3-6(4-2-5)13(11,12)10-9-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBQDHDUGLLGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2359660.png)

![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)

![Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2359664.png)

![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)

![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)